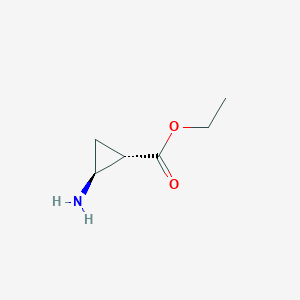
Ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate is a chiral compound with significant interest in various fields of chemistry and biology. This compound is known for its unique structural features, including a cyclopropane ring, which imparts rigidity and distinct reactivity. The presence of both an amino group and an ester functional group makes it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. One common method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and continuous flow reactors to ensure consistent product quality and efficiency. The use of biocatalysts, such as engineered enzymes, has also been explored to enhance the stereoselectivity and reduce the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
Ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of bases like triethylamine to facilitate substitution reactions.
Major Products
The major products formed from these reactions include imines, oximes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biocatalytic reactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals
作用機序
The mechanism of action of ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, influencing the compound’s reactivity and selectivity. The amino group can form hydrogen bonds or ionic interactions, while the ester group can participate in esterification or hydrolysis reactions .
類似化合物との比較
Similar Compounds
1-Aminocyclopropanecarboxylic acid: A closely related compound with similar structural features but lacking the ethyl ester group.
N-Ethyl-2-amino-1-phenylpropan-1-one: Another compound with an amino group and a cyclopropane ring, used in different applications
Uniqueness
Ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate is unique due to its combination of a chiral cyclopropane ring, an amino group, and an ester functional group. This combination provides a versatile platform for various chemical transformations and applications in multiple fields, making it a valuable compound in both research and industrial contexts .
特性
IUPAC Name |
ethyl (1S,2S)-2-aminocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3,7H2,1H3/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRYAHXBMQIZTN-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














